molecular formula C20H18ClNO3 B2540613 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate CAS No. 799266-14-1

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate

Cat. No.: B2540613
CAS No.: 799266-14-1
M. Wt: 355.82
InChI Key: LINXILIQBOSBJK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a synthetic organic compound that features a combination of a chlorophenyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate typically involves the esterification of 1-(4-chlorophenyl)-1-oxopropan-2-ol with 3-(1H-indol-3-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s lipophilicity, aiding in its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-hydroxy-2-(1H-indol-3-yl)ethanone
  • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(4-chlorophenyl)acetamide

Uniqueness

1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is unique due to its specific combination of a chlorophenyl group and an indole moiety. This structural arrangement provides distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[1-(4-chlorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINXILIQBOSBJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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